(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its complex structure, which includes a brominated methoxyphenyl group, a fluorophenyl group, and an oxazolone ring. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolone ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the brominated methoxyphenyl group: This step involves the bromination of a methoxyphenyl precursor, followed by the attachment of the brominated group to the oxazolone ring through a condensation reaction.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an intermediate formed in the previous steps.
Final condensation: The final step involves the condensation of the intermediate with a benzylated phenol derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium iodide, potassium fluoride, and various organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5(4H)-ONE
- **4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE
Uniqueness
The uniqueness of 4-((E)-1-{3-BROMO-5-METHOXY-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE lies in its specific combination of functional groups and structural features. The presence of both brominated and fluorinated aromatic rings, along with the oxazolone core, imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C25H19BrFNO4 |
---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C25H19BrFNO4/c1-15-5-3-4-6-18(15)14-31-23-20(26)11-16(13-22(23)30-2)12-21-25(29)32-24(28-21)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3/b21-12+ |
InChI Key |
ZXLGAUCRMJNKJV-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)/C=C/3\C(=O)OC(=N3)C4=CC=C(C=C4)F)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2Br)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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